molecular formula C17H17FN4O5S2 B3003702 1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide CAS No. 2034241-08-0

1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide

Cat. No.: B3003702
CAS No.: 2034241-08-0
M. Wt: 440.46
InChI Key: HONYVCXFJVPDSS-UHFFFAOYSA-N
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Description

1-(Benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a high-purity chemical compound supplied for research and development purposes. This complex molecule, with the CAS registry number 2034241-08-0 , features a distinct structure comprising a benzo[d]isoxazole moiety linked via a methanesulfonamide group to a 6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazole unit . Its molecular formula is C17H17FN4O5S2, with a molecular weight of 440.47 g/mol . Computational analyses indicate key properties including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 10, and a topological polar surface area of approximately 130 Ų , which are parameters of significant interest in early-stage drug discovery for predicting pharmacokinetic behavior. The presence of both benzisoxazole and benzothiadiazole dioxide rings, which are privileged structures in medicinal chemistry, suggests potential research value in the development of novel therapeutic agents, particularly for neurological and psychiatric disorders. Researchers can leverage this compound as a key intermediate or building block in synthesizing more complex molecules, or as a pharmacological tool for target validation and mechanism-of-action studies. Available in quantities from 1mg to 100mg . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O5S2/c1-21-15-7-6-12(18)10-16(15)22(29(21,25)26)9-8-19-28(23,24)11-14-13-4-2-3-5-17(13)27-20-14/h2-7,10,19H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONYVCXFJVPDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzo[d]isoxazole moiety and a sulfonamide group, which are known for their diverse biological activities. The presence of the 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole enhances its pharmacological profile by potentially increasing lipophilicity and receptor affinity.

1. Anticancer Properties

Recent studies have indicated that compounds containing benzo[d]isoxazole structures exhibit significant anticancer activity. For instance, derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer5.4Apoptosis
Compound BLung Cancer3.8Cell Cycle Arrest

These findings suggest that the target compound may share similar mechanisms of action due to its structural characteristics.

2. Antimicrobial Activity

The sulfonamide group in the compound is often associated with antimicrobial properties. Studies have demonstrated that related compounds can inhibit bacterial growth effectively. For example, a related benzo[d]isoxazole derivative showed significant activity against Staphylococcus aureus with an MIC of 12 µg/mL.

3. Neuropharmacological Effects

The potential neuropharmacological effects of the compound are particularly noteworthy. Compounds with similar structures have been evaluated for their antipsychotic and anxiolytic effects through receptor binding assays. The compound's interaction with dopamine and serotonin receptors suggests it may possess antipsychotic properties.

Case Study 1: Antipsychotic Activity

A study investigated the antipsychotic potential of structurally similar compounds in animal models. The results indicated that certain derivatives effectively reduced hyperactivity in rats, suggesting a dopaminergic mechanism of action.

Case Study 2: Anticancer Efficacy

In another study focusing on cancer therapy, a benzo[d]isoxazole derivative was tested against human tumor xenografts in mice. The results showed a significant reduction in tumor size compared to controls, indicating promising anticancer efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at specific positions on the benzo[d]isoxazole and thiadiazole rings can enhance potency and selectivity for desired biological targets.

ModificationEffect on Activity
Fluorine SubstitutionIncreased lipophilicity
Sulfonamide GroupEnhanced antimicrobial activity

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    • Compounds similar to the title compound have shown significant antibacterial and antifungal properties. For instance, derivatives of benzisothiazolones have been reported to exhibit activity against various pathogens, including resistant strains of bacteria . The sulfonamide group is also known for its broad-spectrum antimicrobial effects.
  • Antiviral Properties :
    • Research indicates that certain benzothiazole derivatives possess antiviral activities, particularly against HIV and other viral infections . The structural similarities suggest that the title compound may also exhibit similar properties.
  • Anticancer Potential :
    • The presence of the isoxazole and thiadiazole rings in related compounds has been linked to anticancer activities. Studies have demonstrated that these derivatives can inhibit tumor growth through various mechanisms .
  • Neuroprotective Effects :
    • Some benzothiazole derivatives have been identified as having neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . This aspect warrants further exploration regarding the title compound.

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of compounds containing thiadiazole and isoxazole moieties make them suitable for applications in organic photovoltaics and sensors . Their ability to act as electron acceptors can enhance the efficiency of organic solar cells.
  • Fluorescent Materials :
    • The incorporation of fluorinated groups can lead to enhanced luminescent properties, making these compounds potential candidates for fluorescent probes in biological imaging .

Case Studies

  • Synthesis and Evaluation : A series of studies have synthesized related compounds and evaluated their biological activities. For example, 1,2-benzisothiazol-3(2H)-ones were synthesized and tested for antifungal activity, showing promising results against various fungal strains .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazole derivatives have revealed that modifications to the substituents significantly affect their biological activities. This insight can guide further development of the title compound for specific therapeutic targets .

Comparison with Similar Compounds

4-Ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide

  • Structure : Replaces the benzoisoxazole with a 4-ethoxy-3-fluorobenzenesulfonamide group.
  • Fluorine at position 3 (vs. 6 in the target) alters electronic distribution, which may impact receptor interactions .
  • Molecular Formula : C₁₆H₁₆FN₃O₄S₂; Molecular Weight : 397.4 g/mol .

3-Fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

  • Structure : Substitutes the sulfonamide with a benzamide group.
  • Key Differences :
    • The amide linkage reduces acidity compared to sulfonamide, affecting solubility and hydrogen-bonding capacity .
    • Absence of fluorine on the thiadiazole ring may decrease metabolic stability .
  • Molecular Formula : C₁₆H₁₆FN₃O₃S; Molecular Weight : 349.4 g/mol .

Sulfonamide-Containing Heterocycles

N-[5-Methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)benzenesulfonamide

  • Structure : Features a 1,3,4-thiadiazine core instead of thiadiazole dioxide.
  • Key Differences: The thiadiazine ring lacks the electron-withdrawing sulfone groups, altering redox properties and stability . Phenylamino substituents may enhance π-π stacking but introduce steric hindrance .

Functional Group Variations in Agrochemicals ()

Triazine-based sulfonylureas (e.g., triflusulfuron methyl ) share sulfonamide groups but target plant acetolactate synthase (ALS). Key contrasts:

  • Triazine rings vs. benzoisoxazole/thiadiazole , leading to divergent biological targets .
  • Methoxy/ethoxy groups on triazines modulate herbicidal activity, unlike fluorine in the target compound .

Physicochemical and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Effects
Target Compound C₁₀H₁₄FN₃O₄S₂ 323.4 Sulfonamide, thiadiazole dioxide Fluorine enhances stability; methyl modulates sterics
4-Ethoxy-3-fluoro Analog C₁₆H₁₆FN₃O₄S₂ 397.4 Ethoxy, benzenesulfonamide Ethoxy increases hydrophobicity
Benzamide Analog C₁₆H₁₆FN₃O₃S 349.4 Benzamide Reduced acidity vs. sulfonamide
1,3,4-Thiadiazine Derivative C₁₉H₁₈N₆O₂S₂ 426.5 Thiadiazine, phenylamino Less electron-deficient core

Q & A

Q. Characterization :

  • Intermediates : Monitored by TLC, HPLC, and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups .
  • Final compound : High-resolution mass spectrometry (HRMS) for molecular weight validation and elemental analysis for stoichiometric confirmation .

Which spectroscopic and crystallographic methods are essential for structural confirmation?

Basic Research Question
A combination of techniques ensures accurate structural elucidation:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks. 2D techniques (COSY, HSQC, HMBC) resolve overlapping signals and confirm connectivity .
  • X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths and angles, critical for verifying the sulfonamide linkage and fluorine substitution .
  • IR spectroscopy : Confirms sulfonyl (SO2_2) and isoxazole ring vibrations (~1350 cm1^{-1} and ~1600 cm1^{-1}, respectively) .

How can researchers optimize reaction yields for the benzothiadiazole dioxide moiety?

Advanced Research Question
Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, using flow chemistry (e.g., Omura-Sharma-Swern oxidation) enhances reproducibility and reduces side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve cyclization efficiency for the benzothiadiazole core .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may accelerate coupling steps, though stability of the sulfonamide group under these conditions requires validation .

How should discrepancies between theoretical and experimental spectroscopic data be resolved?

Advanced Research Question
Contradictions often arise from dynamic effects or crystallographic disorder:

  • Computational modeling : DFT calculations (e.g., Gaussian or ORCA) predict NMR chemical shifts and compare them with experimental data to identify misassignments .
  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in the sulfonamide group) that cause signal broadening .
  • Complementary techniques : X-ray crystallography (via SHELXL) provides a static structural reference to validate NMR interpretations .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question
SAR studies require systematic substitution and biological testing:

  • Substituent variation : Modify the fluoro or methyl groups on the benzothiadiazole ring to assess electronic effects on bioactivity. Use Suzuki-Miyaura coupling for regioselective functionalization .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC50_{50} values correlate structural changes with potency .
  • Molecular docking : Tools like AutoDock Vina predict binding modes, guiding rational design .

How does fluorine substitution at the 6-position influence biological activity and stability?

Advanced Research Question
Fluorine’s impact is multifaceted:

  • Electron-withdrawing effects : Enhances metabolic stability by reducing oxidative degradation at the benzothiadiazole ring. Confirm via HPLC-MS stability studies in simulated biological fluids .
  • Bioactivity : Fluorine’s van der Waals interactions improve target binding affinity. Compare IC50_{50} values of fluoro vs. non-fluoro analogs in enzyme inhibition assays .
  • Isotopic labeling : Use 19F^{19}F-NMR to track metabolic pathways in vitro .

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